L-Cysteine S-sulfate vs. Glutamate: Differential Gating Kinetics at NMDA Receptors
L-Cysteine S-sulfate (LCSS) demonstrates distinct NMDA receptor activation kinetics compared to the endogenous agonist L-glutamate. In whole-cell patch-clamp recordings of recombinant NMDA receptors, glutamate exhibited a 1.9-fold difference between peak and steady-state EC50 values, whereas LCSS showed no measurable difference between these parameters [1]. Both agonists displayed concentration-dependent decreases in desensitization, consistent with an affinity weakening mechanism; however, the magnitude of this effect differs between the two agonists [1]. Model fitting estimated a three- to eightfold affinity difference between high- and low-affinity agonist-binding states for both compounds, though the differential manifestation in macroscopic EC50 measurements distinguishes LCSS from glutamate [1].
| Evidence Dimension | Fold difference between peak and steady-state EC50 values |
|---|---|
| Target Compound Data | No measurable difference (ratio ≈1.0) |
| Comparator Or Baseline | L-Glutamate: 1.9-fold difference |
| Quantified Difference | LCSS shows no EC50 shift vs. glutamate's 1.9-fold shift |
| Conditions | Whole-cell patch-clamp recordings; recombinant NMDA receptors |
Why This Matters
The absence of an EC50 shift for LCSS indicates different gating kinetics that may be exploited in experimental designs requiring sustained receptor activation without affinity-state transitions, a property not shared by the native agonist glutamate.
- [1] Nahum-Levy R, Lipinski D, Shavit S, Benveniste M. Desensitization of NMDA Receptor Channels Is Modulated by Glutamate Agonists. Biophys J. 2001 May;80(5):2152-2166. View Source
